molecular formula C20H26O B11710082 4-(Heptyloxy)-4'-methyl-1,1'-biphenyl CAS No. 313552-84-0

4-(Heptyloxy)-4'-methyl-1,1'-biphenyl

Cat. No.: B11710082
CAS No.: 313552-84-0
M. Wt: 282.4 g/mol
InChI Key: NHLBLSPOOKRKSG-UHFFFAOYSA-N
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Description

4-(Heptyloxy)-4’-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. It consists of two benzene rings connected by a single bond, with a heptyloxy group attached to one benzene ring and a methyl group attached to the other. This compound is known for its liquid crystalline properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptyloxy)-4’-methyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of 4-(Heptyloxy)-4’-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Heptyloxybenzene and methylbiphenylboronic acid

    Catalyst: Palladium-based catalysts

    Reaction Conditions: Elevated temperatures and pressures to enhance reaction rates and yields

Chemical Reactions Analysis

Types of Reactions

4-(Heptyloxy)-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The heptyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form biphenyl derivatives with different substituents.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of heptanoic acid or heptanal.

    Reduction: Formation of heptyl-substituted biphenyls.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

4-(Heptyloxy)-4’-methyl-1,1’-biphenyl has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in liquid crystal displays (LCDs).

    Industry: Employed in the production of liquid crystalline materials for electronic displays and other optical devices.

Mechanism of Action

The mechanism of action of 4-(Heptyloxy)-4’-methyl-1,1’-biphenyl involves its interaction with molecular targets such as cell membranes and proteins. The heptyloxy group enhances its solubility in lipid environments, allowing it to integrate into lipid bilayers and potentially modulate membrane properties. The biphenyl core provides structural rigidity, contributing to its liquid crystalline behavior.

Comparison with Similar Compounds

Similar Compounds

    4-(Heptyloxy)-4’-cyanobiphenyl: Similar structure but with a cyano group instead of a methyl group.

    4-(Heptyloxy)-N-(aryl)benzaldimin-2-ols: Compounds with similar heptyloxy substitution but different functional groups on the benzene rings.

Uniqueness

4-(Heptyloxy)-4’-methyl-1,1’-biphenyl is unique due to its specific combination of heptyloxy and methyl groups, which confer distinct liquid crystalline properties and solubility characteristics. This makes it particularly valuable in applications requiring precise control over molecular alignment and optical properties.

Properties

CAS No.

313552-84-0

Molecular Formula

C20H26O

Molecular Weight

282.4 g/mol

IUPAC Name

1-heptoxy-4-(4-methylphenyl)benzene

InChI

InChI=1S/C20H26O/c1-3-4-5-6-7-16-21-20-14-12-19(13-15-20)18-10-8-17(2)9-11-18/h8-15H,3-7,16H2,1-2H3

InChI Key

NHLBLSPOOKRKSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C

Origin of Product

United States

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